molecular formula C19H25N3O3S B4202867 Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B4202867
M. Wt: 375.5 g/mol
InChI Key: YQPKZDUONLKAPZ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a complex organic compound with a unique structure that includes a quinazoline ring, a piperidine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the piperidine ring, and the incorporation of the thioxo group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:

  • 3-Dodecyl-1-(2,2,6,6-tetramethyl-4-piperidinyl)-2,5-pyrrolidinedione (CAS No. 79720-19-7)

Uniqueness

Methyl 4-oxo-3-(2,2,6,6-tetramethyl-4-piperidinyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-oxo-2-sulfanylidene-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-18(2)9-12(10-19(3,4)21-18)22-15(23)13-7-6-11(16(24)25-5)8-14(13)20-17(22)26/h6-8,12,21H,9-10H2,1-5H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPKZDUONLKAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 2
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 3
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 4
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 6
Methyl 4-oxo-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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